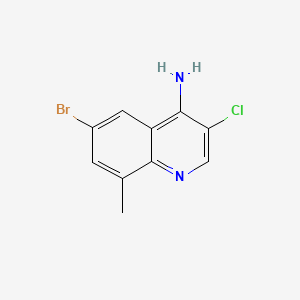

![molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2](/img/structure/B595600.png)

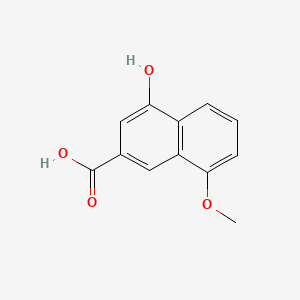

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a tricyclic heteroaromatic molecule . It is a reddish-brown crystalline solid . This compound is considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has been characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involve the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Physical And Chemical Properties Analysis

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a reddish-brown crystalline solid . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .科学的研究の応用

Fragmentation Behavior Study : Hu, Tai, Wan, and Pan (2009) investigated the fragmentation behavior of similar compounds, providing insights into their chemical properties, which can be crucial for high-throughput screening in combinatorial chemistry (Hu, Tai, Wan, & Pan, 2009).

Structural Analysis and Hydrogen Bonding : Castillo, Abonía, Cobo, and Glidewell (2009) studied the hydrogen-bonded structures of related compounds, enhancing understanding of their molecular interactions, which is significant for designing compounds with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

Synthesis and Crystal Structure : Zheng, Zhao, and Liu (2012) focused on synthesizing a series of related compounds and analyzing their crystal structure, a fundamental step in the development of new pharmaceuticals or materials (Zheng, Zhao, & Liu, 2012).

Synthesis of Derivatives : Akbas and Aslanoğlu (2006) prepared various derivatives of related compounds, contributing to the diversity of substances available for pharmacological or material science applications (Akbas & Aslanoğlu, 2006).

Pharmacological Applications : Mahmoud, El-Bordany, and Elsayed (2017) evaluated the antioxidant and anticancer activities of synthesized compounds, indicating potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Anti-inflammatory Studies : Daidone, Bajardi, Roccaro, Raffa, Caruso, Cutuli, and Di Pietro (1991) synthesized and tested compounds for their analgesic and anti-inflammatory activities, showing their potential in medicinal chemistry (Daidone et al., 1991).

Novel Synthesis Methods : Keykha, Fadaeian, Hassanabadi, and Ghasemzadeh (2020) reported an efficient method for synthesizing biologically active products, contributing to the development of new pharmaceuticals (Keykha, Fadaeian, Hassanabadi, & Ghasemzadeh, 2020).

Copper-Catalyzed Synthesis : Munusamy, Venkatesan, and Sathiyanarayanan (2015) developed a copper-catalyzed synthesis method, highlighting advancements in chemical synthesis techniques (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

Anticancer Activity : Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) tested new compounds for their antitumor activity, underscoring the importance of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

将来の方向性

The future directions for the study of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. Given its demonstrated biological activities, it may be useful as a potential resource for the discovery of anti-tumor compounds .

特性

IUPAC Name |

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHFPKUUKZAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704568 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

CAS RN |

155513-85-2 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)